4-(Piperazin-1-yl)-1H-Indazoldihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

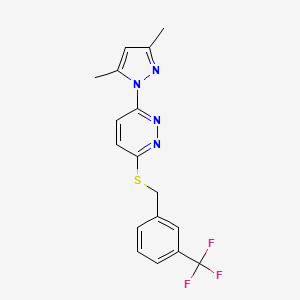

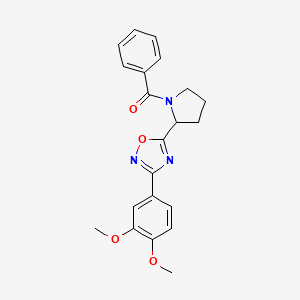

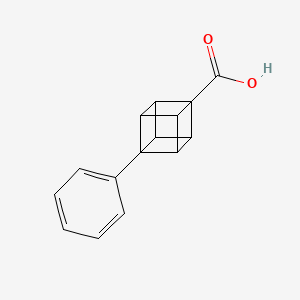

4-(Piperazin-1-yl)-1H-indazole dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N4 and its molecular weight is 275.18. The purity is usually 95%.

BenchChem offers high-quality 4-(Piperazin-1-yl)-1H-indazole dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)-1H-indazole dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibiotische Mittel

Eine Reihe von hybriden Norfloxacin-Thiazolidindion-Molekülen wurde synthetisiert und auf ihre direkte antimikrobielle Aktivität und ihre Anti-Biofilm-Eigenschaften untersucht . Die neuen Hybride sollten eine neue Bindungsart an die DNA-Gyrase aufweisen, die eine stärkere antibakterielle Wirkung und Aktivität gegen aktuelle Chinolon-resistente Bakterienstämme ermöglicht .

Anti-Biofilm-Eigenschaften

Der Thiazolidindion-Teil sollte zusätzliche Anti-Pathogenität durch die Verhinderung der Biofilmbildung beinhalten . Die resultierenden Verbindungen zeigten vielversprechende direkte Aktivität gegen gramnegative Stämme und Anti-Biofilm-Aktivität gegen grampositive Stämme .

DNA-Gyrase-Targeting

Bei gramnegativen Bakterien ist die DNA-Gyrase das Hauptziel von Fluorchinolonen . DNA-Gyrase und DNA-Topoisomerase IV werden beide als Typ-IIA-Topoisomerasen klassiert und sind für die Kontrolle der bakteriellen DNA-Topologie verantwortlich, indem sie entspannte und supercoiled Formen von DNA ineinander umwandeln .

Arzneimittelforschung

Piperazin rangiert als dritthäufigster Stickstoffheterocyclus in der Arzneimittelforschung und ist der Schlüsselbestandteil mehrerer Blockbuster-Medikamente, wie z. B. Imatinib (auch vermarktet als Gleevec) oder Sildenafil, das als Viagra verkauft wird .

C–H-Funktionalisierung

Es wurden große Fortschritte bei der C–H-Funktionalisierung der Kohlenstoffatome des Piperazinrings erzielt . Dies hat zur Entwicklung neuer synthetischer Methoden geführt, um funktionalisierte Piperazine zu erhalten .

Organisches Zwischenprodukt

4-Piperazinoanilin, das strukturell ähnlich zu 4-(Piperazin-1-yl)-1H-Indazoldihydrochlorid ist, ist ein wichtiges organisches Zwischenprodukt . Es kann im agrochemischen, pharmazeutischen und Farbstoffbereich eingesetzt werden .

Wirkmechanismus

Target of action

Many piperazine derivatives are known to interact with various targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the exact structure and functional groups of the compound .

Mode of action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule within the cell .

Biochemical pathways

The affected pathways would depend on the specific target and mode of action. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme could disrupt the pathway, leading to changes in the levels of various metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives can have varied pharmacokinetic properties. Some are well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of a specific molecule, potentially affecting various cellular processes .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with its target, and its pharmacokinetic properties .

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-1H-indazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.2ClH/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15;;/h1-3,8,12H,4-7H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIXPJKYXZJXEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NN3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)

![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)